3-Amino-3-(piperidin-4-yl)propan-1-ol
Description
3-Amino-3-(piperidin-4-yl)propan-1-ol is a small organic molecule featuring a central propan-1-ol backbone substituted with both an amino group and a piperidin-4-yl group at the 3-position. This structure combines hydrophilic (alcohol and amine) and lipophilic (piperidine) moieties, making it a versatile intermediate in pharmaceutical chemistry. Piperidine derivatives are widely explored for their bioactivity, particularly in targeting central nervous system (CNS) receptors, enzymes, and antimicrobial pathways.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-amino-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H18N2O/c9-8(3-6-11)7-1-4-10-5-2-7/h7-8,10-11H,1-6,9H2 |
InChI Key |
YJKSMGHGDWRSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CCO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Fluoronaphthalen-1-yl)-3-((1-(4-nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)amino)propan-1-ol (Compound 22)
- Structure : Incorporates a fluoronaphthalenyl group and a nitro-trifluoromethylphenyl-substituted piperidine.
- Enhanced lipophilicity from fluorine and trifluoromethyl groups.
- Activity: Exhibits antimalarial activity (90% synthesis yield), suggesting that electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance bioactivity compared to the parent compound .
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride
- Structure: Features a 4-aminobutyl chain on the piperidine ring and a dihydrochloride salt form.
- Properties :
- Molecular weight: 281.21 g/mol.
- Increased water solubility due to the hydrochloride salt.
- Relevance: The aminobutyl side chain may improve binding to cationic targets, such as ion channels or G-protein-coupled receptors .
3-[Methyl(piperidin-4-yl)amino]propan-1-ol
- Structure: Methyl substitution on the amino group reduces hydrogen-bonding capacity.
- Properties :
- Molecular formula: C₉H₂₀N₂O.
- SMILES: CN(CCCO)C1CCNCC1.
- Impact : The methyl group may enhance metabolic stability by reducing oxidative deamination .
Pyridine and Pyrimidine Derivatives
3-(2-Aminopyridin-3-yl)propan-1-ol and 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
3-Amino-2-(pyrimidin-4-yl)propan-1-ol
- Structure : Pyrimidine ring replaces piperidine.
- Properties :
- Molecular weight: 153.18 g/mol.
- CAS: 1284185-20-1.
- Relevance : Pyrimidine’s hydrogen-bonding capacity may shift target selectivity toward nucleic acid-binding proteins or kinases .
Halogenated and Aromatic Substituted Analogs
3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
- Structure : Dichlorophenyl substitution.
- Properties :
- Molecular weight: 220.10 g/mol.
- Increased lipophilicity (Cl groups) enhances blood-brain barrier penetration.
- Applications: Potential CNS-targeting agent due to halogenated aromaticity .
3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol
3-Amino-3-(2-aminophenyl)propan-1-ol
- Hazards: Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335). No carcinogenicity data available .
- Comparison : The target compound’s piperidine group may reduce aromatic amine-related toxicity compared to this analog.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-3-(piperidin-4-yl)propan-1-ol?
- Methodological Answer : The compound is typically synthesized via reduction of a ketone precursor (e.g., 3-(piperidin-4-yl)propan-1-one) using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) under inert conditions (0°C to room temperature). Reaction optimization includes controlling moisture and oxygen levels to minimize side reactions . Characterization involves NMR spectroscopy for structural confirmation and chiral HPLC for enantiomeric purity assessment if stereochemistry is critical .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, leveraging high-resolution data to resolve hydrogen bonding networks and piperidine ring conformations . Complementary techniques like IR spectroscopy and mass spectrometry validate functional groups (e.g., -NH₂, -OH) and molecular weight .
Q. What are the preliminary biological activities reported for this compound?
- Methodological Answer : Initial screening often focuses on neurotransmitter receptor interactions (e.g., dopamine, serotonin receptors) due to the piperidine moiety. In vitro assays include competitive binding studies with radiolabeled ligands (e.g., [³H]-spiperone for dopamine D₂ receptors). Dose-response curves (IC₅₀ values) are generated using HEK293 cells expressing target receptors .
Advanced Research Questions
Q. How do stereochemical variations impact the compound’s pharmacological profile?
- Methodological Answer : Enantiomers (R/S) exhibit divergent binding affinities. For example, the (R)-enantiomer may show higher specificity for σ₁ receptors, while the (S)-form interacts preferentially with NMDA receptors. Chiral resolution via simulated moving bed (SMB) chromatography and subsequent in vivo pharmacokinetic studies (e.g., brain permeability in rodent models) are critical for structure-activity relationship (SAR) analysis .
Q. What experimental strategies resolve contradictions in reported biological data?
- Methodological Answer : Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., cell line variability, buffer pH). Meta-analyses using standardized protocols (e.g., CEREP panel assays) and molecular dynamics simulations (e.g., docking to receptor homology models) clarify mechanisms. For example, fluorine or chlorine substituents on the phenyl ring alter electron density, impacting receptor binding .
Q. How can reaction yields be optimized for scalable synthesis without compromising enantiopurity?
- Methodological Answer : Transitioning from batch to continuous flow reactors enhances reproducibility and yield (≥90%). Key parameters include residence time (5–10 min), temperature (−10°C to prevent racemization), and catalyst loading (e.g., immobilized Ru-BINAP complexes for asymmetric hydrogenation). Process analytical technology (PAT) monitors intermediates via inline FTIR .
Q. What advanced techniques are used to study its metabolic stability?
- Methodological Answer : Hepatocyte incubation (human/rat) coupled with LC-HRMS identifies phase I/II metabolites. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) use fluorogenic substrates. For in vivo correlation, microsomal stability studies (t₁/₂ > 60 min) and cassette dosing in PK/PD models predict hepatic extraction ratios .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : The compound is classified as acutely toxic (oral, dermal) and a respiratory irritant (GHS Category 2–4). Lab handling requires fume hoods, nitrile gloves, and closed-system transfers. Spills are neutralized with absorbent materials (e.g., vermiculite) and disposed via hazardous waste channels. SDS documentation (e.g., ECHA guidelines) must be accessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
